Geranyl bromide

Description

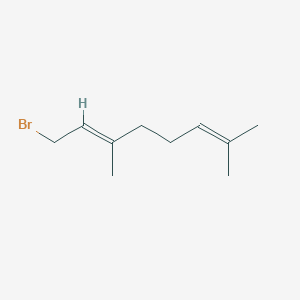

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-bromo-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUZAYKVZXKQE-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCBr)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CBr)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884229 | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-90-5 | |

| Record name | Geranyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-bromo-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8US6W9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of geranyl bromide, a key intermediate in organic synthesis.

Chemical Structure and Identification

This compound, systematically named (2E)-1-bromo-3,7-dimethylocta-2,6-diene, is a monoterpenoid halide. Its structure is characterized by a C10 carbon skeleton with two double bonds and a primary allylic bromide.

| Identifier | Value |

| IUPAC Name | (2E)-1-bromo-3,7-dimethylocta-2,6-diene[1][2] |

| Synonyms | trans-Geranyl bromide, (E)-1-Bromo-3,7-dimethylocta-2,6-diene |

| CAS Number | 6138-90-5[1] |

| Molecular Formula | C₁₀H₁₇Br[1][2] |

| SMILES | CC(=CCC/C(=C/CBr)/C)C[2] |

| InChI | InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+[1][2] |

| InChIKey | JSCUZAYKVZXKQE-JXMROGBWSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is immiscible with water but soluble in many organic solvents.

| Property | Value |

| Molecular Weight | 217.15 g/mol [2] |

| Density | 1.094 g/mL at 25 °C |

| Boiling Point | 101-102 °C at 12 mmHg |

| Melting Point | Not available |

| Solubility | Soluble in chloroform (B151607) and methanol. Immiscible with water. |

| Refractive Index (n²⁰/D) | 1.504 |

Experimental Protocols

Synthesis of this compound from Geraniol (B1671447)

A common and efficient method for the synthesis of this compound is the reaction of geraniol with phosphorus tribromide.

Methodology:

-

Geraniol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically between -15 °C and 0 °C.

-

Phosphorus tribromide (PBr₃), often dissolved in the same solvent, is added dropwise to the cooled geraniol solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, typically 1 to 3 hours, to ensure complete conversion.

-

The reaction is then quenched by the slow addition of a cold aqueous solution, such as saturated sodium bicarbonate or water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

Crude this compound can be purified by vacuum distillation or column chromatography.

Vacuum Distillation Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.

-

Transfer the crude this compound to the distillation flask.

-

Apply a vacuum and slowly heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., 101-102 °C at 12 mmHg).

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound provides characteristic signals for the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | t | 1H | CH =C(CH₃)CH ₂Br |

| ~5.1 | t | 1H | (CH₃)₂C=CH |

| ~4.0 | d | 2H | CH ₂Br |

| ~2.1 | m | 4H | =CCH₂CH ₂C= |

| ~1.7 | s | 3H | =C(CH ₃)CH₂Br |

| ~1.6 | s | 6H | (CH ₃)₂C= |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum confirms the carbon skeleton of this compound.

| Chemical Shift (ppm) | Assignment |

| ~142 | C =C(CH₃)CH₂Br |

| ~132 | (CH₃)₂C = |

| ~123 | (CH₃)₂C=C H |

| ~120 | C=C (CH₃)CH₂Br |

| ~39 | =CCH₂C H₂C= |

| ~30 | C H₂Br |

| ~26 | =CCH₂CH₂C= |

| ~25 | (C H₃)₂C= |

| ~17 | (C H₃)₂C= |

| ~16 | =C(C H₃)CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1670 | Medium | C=C stretching (alkene) |

| 1450 | Medium | C-H bending (alkane) |

| 1250 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 216/218 | Molecular ion [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 137 | Loss of Br radical |

| 69 | Allylic cleavage, formation of [C₅H₉]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound, providing both separation from impurities and structural confirmation.

Experimental Protocol:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as hexane or ethyl acetate.

-

GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 amu.

References

Synthesis of Geranyl Bromide from Geraniol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of geranyl bromide from geraniol (B1671447), a critical process in the development of various pharmaceuticals and fine chemicals. This compound serves as a key intermediate in the synthesis of a wide range of organic molecules, including the antitubercular agent SQ109.[1] This document outlines the prevalent synthetic methodologies, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters to aid researchers in optimizing this important transformation.

Core Synthesis Methodology: Bromination with Phosphorus Tribromide

The most common and efficient method for the synthesis of this compound from geraniol is the reaction with phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of geraniol is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Reaction Scheme:

Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from geraniol using phosphorus tribromide. This allows for a clear comparison of reaction conditions and their impact on product yield.

| Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| PBr₃ (0.5) | Hexane (B92381) | -30 to -10 | 45 min | 98 | [2] |

| PBr₃ (0.4) | Diethyl ether | -5 | 3 h | 99.5 | [1] |

| PBr₃ | Diethyl ether | Not specified | Not specified | 83-86 | [3] |

| PBr₃ (in the presence of pyridine) | Diethyl ether | -10 | Not specified | Not specified | [4] |

Detailed Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound from geraniol, based on established literature.

Protocol 1: High-Yield Synthesis in Hexane[2]

Materials:

-

Geraniol (10 mmol, 1.54 g)

-

Phosphorus tribromide (5 mmol, 0.49 mL), freshly distilled

-

Hexane (10 mL)

-

Methanol (1 mL)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon atmosphere

Procedure:

-

To a stirred solution of geraniol in hexane under an argon atmosphere, cool the reaction mixture to -30 °C.

-

Slowly add phosphorus tribromide dropwise over a period of 20 minutes.

-

Stir the resulting solution at -30 °C for 35 minutes.

-

Quench the reaction by the dropwise addition of cold methanol.

-

Extract the product with hexane.

-

Wash the organic extracts with a 5% sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution to obtain crude this compound. The product is often used without further purification.

Protocol 2: Synthesis in Diethyl Ether[1]

Materials:

-

Geraniol (3.24 mmol, 500 mg)

-

Phosphorus tribromide (1.30 mmol, 351 mg)

-

Anhydrous diethyl ether

-

5% w/v Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a mixture of geraniol and phosphorus tribromide in anhydrous diethyl ether.

-

Stir the reaction mixture at -5 °C for 3 hours.

-

Extract the resulting solution with a 5% w/v sodium bicarbonate solution and then with brine.

-

Dry the organic extract over sodium sulfate.

-

Evaporate the solvent in vacuo to yield this compound as a yellow oil.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflow for the synthesis of this compound and the underlying chemical transformation.

References

An In-depth Technical Guide to the Physical Properties of Geranyl Bromide

This technical guide provides a comprehensive overview of the key physical properties of geranyl bromide, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties and details the methodologies used for their measurement.

Core Physical Properties of this compound

This compound, a monoterpene bromide, is a valuable intermediate in organic synthesis. An accurate understanding of its physical properties is crucial for its application in research and development.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 227.7 ± 0.0 °C | at 760 mmHg[1] |

| 101-102 °C | at 12 mmHg[2][3][4] | |

| 102-104 °C | at 12 mmHg[5] | |

| 105 °C | at 19 mmHg[5] | |

| Density | 1.1 ± 0.1 g/cm³ | Not specified |

| 1.094 g/mL | at 25 °C[2][3][4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include distillation and the capillary method.[6][7]

1. Distillation Method:

This method is suitable when a sufficient quantity of the liquid is available.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.[6]

-

2. Capillary Method (Micro Boiling Point Determination):

This method is ideal when only a small amount of the sample is available.[8]

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., Thiele tube or MelTemp apparatus).[8][9]

-

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[7]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]

-

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or a hydrometer.

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.[10]

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

2. Hydrometer Method:

A hydrometer is an instrument that provides a direct reading of a liquid's density.

-

Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.

-

Procedure:

-

The liquid sample is poured into the graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.

-

Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. This compound | CAS#:6138-90-5 | Chemsrc [chemsrc.com]

- 2. This compound | 6138-90-5 [chemicalbook.com]

- 3. This compound CAS#: 6138-90-5 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound 95 6138-90-5 [sigmaaldrich.com]

- 6. vernier.com [vernier.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

- 10. mt.com [mt.com]

An In-depth Guide to the Physicochemical Properties of Geranyl Bromide

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of geranyl bromide, focusing on its molecular formula and weight.

Core Molecular Data

This compound is an alkyl bromide commonly used in the synthesis of various organic compounds.[1][2] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H17Br | [2][3][4][5][6][7] |

| Molecular Weight | 217.15 g/mol | [2][3][5][6][7] |

| Alternate Names | trans-1-Bromo-3,7-dimethyl-2,6-octadiene, (2E)-1-Bromo-3,7-dimethyl-2,6-octadiene | [2][4] |

| CAS Number | 6138-90-5 | [2][4][5] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry:

-

A sample of this compound is ionized, often using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound, this would be observed around 217.15 m/z, with a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br).

Elemental Analysis:

-

A known mass of the this compound sample is combusted in a controlled environment.

-

The resulting combustion products (CO2, H2O, and HBr) are collected and quantified.

-

The mass of each element (Carbon, Hydrogen, Bromine) in the original sample is calculated.

-

From these masses, the empirical formula is determined, which is then reconciled with the molecular weight from mass spectrometry to establish the molecular formula, C10H17Br.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

References

- 1. This compound | 6138-90-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | C10H17Br | CID 5365867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 6138-90-5 [m.chemicalbook.com]

- 6. This compound 95 6138-90-5 [sigmaaldrich.com]

- 7. GSRS [precision.fda.gov]

Spectroscopic Data of Geranyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl bromide ((2E)-1-bromo-3,7-dimethylocta-2,6-diene), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details relevant experimental protocols, and includes a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.53 | t, J = 8.5 Hz | H-2 |

| 5.07 | m | H-6 |

| 4.03 | d, J = 8.4 Hz | H-1 (CH₂Br) |

| 2.08 | m | H-4, H-5 |

| 1.73 | s | H-9 (CH₃) |

| 1.68 | s | H-10 (CH₃) |

| 1.60 | s | H-8 (CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 142.5 |

| 131.8 |

| 123.6 |

| 122.1 |

| 39.5 |

| 29.8 |

| 26.2 |

| 25.6 |

| 17.6 |

| 16.2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2967 | C-H stretch (alkane) |

| 2927 | C-H stretch (alkane) |

| 2917 | C-H stretch (alkane) |

| 2858 | C-H stretch (alkane) |

| 1656 | C=C stretch (alkene) |

| 1444 | C-H bend (alkane) |

| 1385 | C-H bend (alkane) |

| 1369 | C-H bend (alkane) |

| 1202 | C-Br stretch |

| 1110 | |

| 840 | =C-H bend (alkene) |

| 587 |

Sample preparation: Neat (liquid film)

Experimental Protocols

Synthesis of this compound from Geraniol

A common method for the preparation of this compound is the reaction of Geraniol with phosphorus tribromide (PBr₃).[1]

Materials:

-

Geraniol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

5% w/v Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of Geraniol and PBr₃ in anhydrous diethyl ether is stirred at -5 °C for 3 hours.[1]

-

The resulting solution is extracted with a 5% w/v NaHCO₃ solution and brine.[1]

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated in vacuo to yield this compound as a yellow oil.[1]

General Protocol for NMR Data Acquisition

Sample Preparation:

-

Approximately 5-20 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

The solution is transferred to a 5 mm NMR tube.

-

The exterior of the NMR tube is cleaned with a tissue dampened with ethanol.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The desired NMR experiment (e.g., 1D proton, 1D carbon) is set up with appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

The data is acquired and processed (Fourier transformation, phase correction, and baseline correction).

General Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Sample Preparation: For a liquid sample like this compound ("neat"), a drop is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small amount of the this compound sample is placed on the ATR crystal.

-

The sample spectrum is collected.

-

The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Visualization

The following diagram illustrates the workflow for the synthesis of this compound from Geraniol.

Caption: Synthesis of this compound from Geraniol.

References

The Discovery and Enduring Utility of Geranyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geranyl bromide, a key acyclic monoterpene bromide, has served as a cornerstone in the edifice of synthetic organic chemistry for over a century. Its discovery is intrinsically linked to the pioneering explorations into the chemistry of terpenes, a vast class of naturally occurring hydrocarbons. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and contextualizing its significance as a versatile synthetic precursor.

Historical Context: From Essential Oils to a Synthetic Workhorse

The story of this compound begins not with its own discovery, but with the broader scientific endeavor to understand the components of essential oils in the late 19th and early 20th centuries. The foundational work of chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds, laid the groundwork for the systematic study of terpenes. These early investigations focused on isolating and elucidating the structures of compounds like geraniol (B1671447), the alcoholic precursor to this compound.

While a definitive first synthesis of this compound is not prominently documented, early 20th-century chemical literature indicates that the conversion of geraniol and its isomer linalool (B1675412) to their corresponding halides was an established practice. For instance, early methods involved the treatment of geraniol or linalool with hydrogen bromide in a toluene (B28343) solution to yield this compound. This places the emergence of this compound as a chemical entity within the broader context of the development of synthetic methodologies for converting alcohols to alkyl halides. The use of reagents like phosphorus tribromide (PBr₃) for such transformations also became a common practice during this era, offering a more controlled and efficient route to this compound and other alkyl bromides.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇Br |

| Molecular Weight | 217.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 101-102 °C at 12 mmHg |

| Density | 1.094 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.504 |

Synthesis of this compound: Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of geraniol using phosphorus tribromide. This method provides high yields and good purity of the desired product.

Synthesis of this compound from Geraniol using Phosphorus Tribromide

This protocol is adapted from established literature procedures and provides a reliable method for the preparation of this compound.

Materials:

-

Geraniol (98%+)

-

Phosphorus tribromide (PBr₃) (99%+)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water, deionized

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve geraniol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.35-0.5 eq) in DCM to the stirred geraniol solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly quench the reaction by the dropwise addition of cold water, while maintaining the temperature below 10 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with saturated aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Quantitative Data:

| Parameter | Value |

| Typical Scale | 10-50 g of Geraniol |

| Molar Ratio (Geraniol:PBr₃) | 1 : 0.35 - 0.5 |

| Reaction Temperature | 0 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purity (post-distillation) | >95% |

Visualizing the Synthesis and Utility of this compound

To better illustrate the chemical processes involving this compound, the following diagrams have been generated using the DOT language.

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct evidence for the widespread natural occurrence of geranyl bromide remains elusive, its precursor, geraniol (B1671447), is a readily available and abundant monoterpene in the plant kingdom. This technical guide explores the significant natural prevalence of geraniol and investigates the enzymatic potential for its conversion into brominated compounds, a process observed in marine environments. This whitepaper provides a comprehensive overview of geraniol's natural sources, its biosynthetic pathway, and the enzymatic machinery capable of its halogenation. Detailed experimental protocols for extraction, quantification, and enzymatic bromination are provided to facilitate further research into the synthesis and potential applications of novel brominated monoterpenes.

Natural Occurrence of Geraniol: A Quantitative Overview

Geraniol is a primary constituent of many essential oils, contributing to their characteristic aromas.[1][2] Its concentration varies significantly depending on the plant species, geographical origin, and processing methods. The following table summarizes the geraniol content in several commercially important essential oils.

| Plant Species | Common Name | Geraniol Content (%) | References |

| Cymbopogon martinii | Palmarosa | 70 - 95 | [3] |

| Rosa damascena | Damask Rose | 15 - 44.4 | [4] |

| Pelargonium graveolens | Geranium | 10 - 36 | [5][6] |

| Cymbopogon winterianus | Citronella (Java type) | 18 - 20 | [7] |

| Cymbopogon nardus | Citronella (Ceylon type) | 18 - 20 | [7] |

Biosynthesis of Geraniol

Geraniol is synthesized in plants through the terpenoid biosynthetic pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol.[8][9][10] Geranyl pyrophosphate (GPP), the direct precursor to geraniol, is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.[11] Finally, geraniol synthase (GES), a member of the terpene synthase family of enzymes, catalyzes the conversion of GPP to geraniol.[4][7][11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - The mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in biosynthesis of terpenoid. - Public Library of Science - Figshare [plos.figshare.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Geranyl Bromide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Geranyl bromide (CAS No. 6138-90-5).

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2]

Signal Word: Danger[1]

Hazard Statements:

-

H227: Combustible liquid.[2]

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C10H17Br | [1] |

| Molecular Weight | 217.15 g/mol | [4] |

| Appearance | Light yellow to pale orange liquid/oil | [1][5] |

| Odor | No information available | [1] |

| Boiling Point | 101 - 102 °C @ 12 mmHg | [4][5] |

| Flash Point | 75 °C - 95.0 °C (closed cup) | [6][7] |

| Density | 1.094 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.504 | [4][5] |

| Water Solubility | Immiscible | [5][7][8] |

| Storage Temperature | 2-8°C | [5][6] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a fume hood.[1][3][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (chemical-resistant) and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If vapors or mists are generated, a type ABEK (EN14387) respirator filter is recommended.

Safe Handling and Storage

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1] No smoking.[1]

-

Use only outdoors or in a well-ventilated area.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep container tightly closed.[1]

-

Store locked up.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Store in a cool, dry place.[2][9] Incompatible with strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. | [1][10] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][10] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Combustible material. Containers may explode when heated.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[1]

Stability and Reactivity

-

Reactivity: None known, based on information available.[1]

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: None under normal use conditions.[1]

Toxicological Information

-

Acute Toxicity: The toxicological properties have not been fully investigated.[1]

-

Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[1]

-

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[1]

Experimental Protocols and Visualizations

While specific experimental protocols involving this compound were not detailed in the safety-focused search results, a general protocol for handling a hazardous liquid chemical is provided below.

General Experimental Protocol for Handling this compound

Caption: General workflow for safely handling this compound in a laboratory setting.

Conceptual Pathway for Irritant-Induced Cellular Response

The following diagram illustrates a conceptual signaling pathway for a chemical irritant, such as this compound, leading to an inflammatory response in skin or respiratory tissues. This is a generalized representation as specific toxicological pathways for this compound are not well-documented in the public domain.

Caption: A conceptual diagram of a potential signaling pathway for an irritant chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound 95 6138-90-5 [sigmaaldrich.com]

- 5. This compound | 6138-90-5 [chemicalbook.com]

- 6. This compound | CAS#:6138-90-5 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. targetmol.com [targetmol.com]

- 10. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for Terpene Synthesis Using Geranyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various terpenes using geranyl bromide as a key starting material. The following sections detail the reaction pathways, experimental protocols, and quantitative data for the synthesis of representative monoterpenes.

Introduction

Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. They are the primary constituents of the essential oils of many plants and flowers and are widely used in the flavor, fragrance, and pharmaceutical industries. This compound, a C10 allylic halide, is a versatile precursor for the synthesis of numerous monoterpenes and other terpenoid structures. Its reactivity allows for the formation of both cyclic and acyclic terpenes through various chemical transformations, most notably intramolecular cyclization reactions.

The general strategy for synthesizing cyclic monoterpenes from this compound involves an intramolecular cyclization cascade. This process is often initiated by a Lewis acid or protic acid, which facilitates the departure of the bromide leaving group to form a geranyl cation. This reactive intermediate then undergoes an intramolecular electrophilic attack of a distal double bond, leading to the formation of a new carbon-carbon bond and a cyclic carbocation. Subsequent rearrangements and quenching of the carbocation by a nucleophile (often water) yield the final terpene product.

Key Reaction Pathways

The synthesis of monoterpenes from this compound primarily proceeds through a carbocation-mediated intramolecular cyclization. The specific terpene formed is dependent on the reaction conditions, including the choice of acid catalyst, solvent, and temperature, which influence the folding of the geranyl cation and the subsequent rearrangement pathways.

A common and well-studied example is the acid-catalyzed cyclization of a geranyl derivative to form α-terpineol. This reaction pathway is analogous to the biosynthesis of many cyclic monoterpenes from geranyl pyrophosphate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of α-terpineol from this compound, based on established procedures for acid-catalyzed cyclization of geraniol (B1671447), a closely related precursor.[1] A general protocol for handling this compound in a related reaction is also provided for procedural context.[2]

Protocol 1: Synthesis of α-Terpineol from this compound (Adapted from Geraniol Cyclization)

This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield α-terpineol.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add ferric chloride hexahydrate (2 equivalents) at room temperature.[1]

-

Stir the reaction mixture vigorously at room temperature for 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion of the reaction, quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure α-terpineol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for Handling this compound in an Inert Atmosphere Reaction

This protocol is adapted from a procedure for the formation of an organozinc reagent from this compound and can be used as a reference for setting up reactions under anhydrous and oxygen-free conditions.[2]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Activated zinc powder

-

Lithium chloride (dried)

-

Three-necked round-bottom flask

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Nitrogen gas inlet and bubbler

-

Syringes and needles

Procedure:

-

Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, add activated zinc powder and dried lithium chloride.

-

Fit the flask with a rubber septum, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Add anhydrous THF to the flask via syringe.

-

Prepare a solution of this compound in anhydrous THF in the addition funnel.

-

While stirring the suspension in the flask, add the this compound solution dropwise from the addition funnel over a period of 10-15 minutes at room temperature.[2]

-

After the addition is complete, continue to stir the reaction mixture under a nitrogen atmosphere for the desired amount of time.

-

Work-up the reaction as required by the specific synthetic procedure.

Data Presentation

The yield of cyclic terpenes from geranyl derivatives is highly dependent on the reaction conditions. The following table summarizes representative yields for the acid-catalyzed cyclization of geraniol to α-terpineol, which serves as a model for the expected outcome from this compound.

| Precursor | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Geraniol | FeCl₃·6H₂O (2 equiv.) | Acetonitrile | Room Temp | α-Terpineol | High | [1] |

Visualizations

Logical Workflow for Terpene Synthesis from this compound

The following diagram illustrates the general workflow for the synthesis and purification of a cyclic monoterpene from this compound.

Caption: General experimental workflow for terpene synthesis.

Signaling Pathway: Acid-Catalyzed Cyclization of Geranyl Cation

This diagram illustrates the key cationic intermediates in the acid-catalyzed cyclization of the geranyl moiety to form the α-terpinyl cation, a precursor to many cyclic monoterpenes.

Caption: Cationic intermediates in α-terpineol synthesis.

References

Application Note: Synthesis of Geranyl Bromide using Phosphorus Tribromide

Introduction

Geranyl bromide is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other fine chemicals.[1][2] It is commonly prepared from the corresponding alcohol, geraniol (B1671447), through a nucleophilic substitution reaction. This application note provides a detailed protocol for the synthesis of this compound from geraniol utilizing phosphorus tribromide (PBr₃) as the brominating agent. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of geraniol is converted into a good leaving group by PBr₃, which is then displaced by a bromide ion.[3][4] This method is favored for its high yield and relatively mild reaction conditions.

Experimental Protocol

Materials:

-

Geraniol (C₁₀H₁₈O)

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Hexane, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath or cryostat

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus (optional)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under a nitrogen atmosphere.

-

Dissolution of Geraniol: Geraniol is dissolved in an anhydrous solvent (e.g., dichloromethane, diethyl ether, or hexane) and the solution is cooled to the desired reaction temperature (typically between -30°C and -5°C) using an appropriate cooling bath.[1][5]

-

Addition of PBr₃: A solution of phosphorus tribromide in the same anhydrous solvent is added dropwise to the stirred geraniol solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below the specified temperature during the addition.[1]

-

Reaction Monitoring: The reaction mixture is stirred at the low temperature for a specified period (ranging from 45 minutes to 3 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of cold water or methanol (B129727) at low temperature.[1]

-

Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or hexane).[1]

-

Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize any remaining acid and remove water-soluble impurities.[1][5]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[1][5]

-

Purification (Optional): The crude product can be purified by vacuum distillation to obtain high-purity this compound.[6] However, for many subsequent reactions, the crude product is of sufficient purity.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | Geraniol | Geraniol | Geraniol |

| Reagent | PBr₃ (0.5 eq.) | PBr₃ (0.5 eq.) | PBr₃ (0.4 eq.) |

| Solvent | Dichloromethane | Hexane | Diethyl Ether |

| Temperature | -20°C | -30°C to -10°C | -5°C |

| Reaction Time | 3 hours | 45 minutes | 3 hours |

| Quenching Agent | Water | Methanol | Saturated NaHCO₃ |

| Yield | Quantitative | 98% | 99.5% |

| Reference | [1] | [5] |

Characterization Data

This compound is typically characterized by its spectroscopic data.

-

¹H NMR (CDCl₃, 400 MHz): δ = 5.53 (t, J = 8.5 Hz, 1H), 5.07 (m, 1H), 4.03 (d, J = 8.4 Hz, 2H), 2.08 (m, 4H), 1.73 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H) ppm.[5]

-

Physical Properties:

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound from geraniol using PBr₃.

References

- 1. This compound CAS#: 6138-90-5 [m.chemicalbook.com]

- 2. ゲラニルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Geranyl Bromide: A Versatile Precursor for the Synthesis of Fragrance Compounds

Application Note

Introduction

Geranyl bromide ((2E)-1-bromo-3,7-dimethylocta-2,6-diene) is a key intermediate in the fragrance industry, valued for its utility as a precursor to a wide array of sought-after aroma compounds. As an allylic bromide, it readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups and the creation of a diverse palette of scents. This document provides detailed protocols for the synthesis of several fragrance compounds using this compound as the starting material, including geranyl acetate (B1210297), geranyl ethyl ether, and the parent alcohol, geraniol (B1671447). These compounds are prized for their characteristic floral, fruity, and rosy notes, making them staples in perfumery and flavor applications.

The protocols outlined below are intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development. They provide clear, step-by-step instructions for the synthesis, purification, and characterization of these valuable fragrance molecules.

Synthesis of Fragrance Esters: Geranyl Acetate

Geranyl acetate is a widely used fragrance compound with a characteristic fruity, rosy aroma. It can be synthesized from this compound via a nucleophilic substitution reaction with an acetate salt.

Reaction Pathway

Caption: Synthesis of Geranyl Acetate from this compound.

Experimental Protocol

Materials:

-

This compound

-

Sodium acetate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add anhydrous sodium acetate (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude geranyl acetate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield pure geranyl acetate.

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by GC) | >98% |

| Boiling Point | 242-245 °C |

Synthesis of Fragrance Ethers: Geranyl Ethyl Ether

Geranyl ethyl ether possesses a fresh, rosy, and slightly green odor. Its synthesis from this compound is a classic example of the Williamson ether synthesis.

Reaction Pathway

Caption: Williamson Ether Synthesis of Geranyl Ethyl Ether.

Experimental Protocol

Materials:

-

This compound

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise from the dropping funnel to the stirred sodium ethoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with deionized water.

-

Remove the ethanol under reduced pressure.

-

Transfer the residue to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude ether by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by GC) | >97% |

| Boiling Point | 95-97 °C at 10 mmHg |

Conversion to Parent Alcohol: Geraniol

Geraniol, with its characteristic rose-like scent, can be regenerated from this compound through a hydrolysis reaction. This is a useful procedure if geraniol is the desired final product or an intermediate for further transformations.

Reaction Pathway

Application Notes and Protocols: Geranyl Bromide in Pharmaceutical Intermediate Synthesis

Introduction

Geranyl bromide ((2E)-1-bromo-3,7-dimethyl-2,6-octadiene) is a key C10 monoterpenoid intermediate widely utilized in the synthesis of complex molecules, particularly within the pharmaceutical industry. As a reactive electrophile and an effective alkylating agent, it serves as a versatile building block for introducing the geranyl moiety into various molecular scaffolds. This lipophilic isoprenoid unit is a common feature in numerous natural products and biologically active compounds. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as membrane permeability and protein binding. These application notes provide a detailed overview of the use of this compound in the synthesis of important pharmaceutical intermediates, complete with experimental protocols, quantitative data, and process diagrams.

Application 1: Synthesis of Geranylamine (B3427868), a Key Intermediate for the Antitubercular Agent SQ109

Geranylamine is a critical precursor for the synthesis of SQ109, a second-generation ethylenediamine (B42938) that is a promising drug candidate for treating tuberculosis, including multidrug-resistant strains.[1] SQ109 functions by inhibiting the MmpL3 transporter, which is essential for the synthesis of the mycobacterial cell wall.[1] The synthesis of geranylamine often starts from the readily available geraniol (B1671447), which is first converted to this compound. This compound is then transformed into geranylamine through several established synthetic routes.[1]

Quantitative Data Summary

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Bromination | Geraniol, Phosphorus tribromide | This compound | 99.5% | [1] |

| Gabriel Synthesis | This compound, Potassium phthalimide (B116566) | N-Geranyl phthalimide | Not specified | [1] |

| Hydrazinolysis | N-Geranyl phthalimide, Hydrazine (B178648) | Geranylamine | 81% | [1] |

| Azide Formation | This compound, Sodium azide | Geranyl azide | 92% | [1] |

| Staudinger Reaction | Geranyl azide, Triphenylphosphine | Geranylamine | 34% | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Geraniol [1]

-

Dissolve geraniol in dry diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the geraniol is consumed.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound as a crude product, which can be used directly or purified by distillation.

Protocol 2: Synthesis of Geranylamine via Gabriel Synthesis [1]

-

Add this compound and potassium phthalimide to a flask containing a suitable solvent like dimethylformamide (DMF).

-

Heat the mixture under reflux for several hours until TLC indicates the consumption of this compound.

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the N-geranyl phthalimide.

-

Filter the solid, wash with water, and dry.

-

Suspend the obtained N-geranyl phthalimide in ethanol.

-

Add hydrazine hydrate (B1144303) to the suspension and heat the mixture to reflux for 4-6 hours.

-

After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the phthalhydrazide (B32825) byproduct.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure.

-

Make the residue basic with a sodium hydroxide (B78521) (NaOH) solution and extract the product with diethyl ether.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield geranylamine.

Visualization: Synthetic Pathway to Geranylamine

Caption: Synthetic routes from Geraniol to Geranylamine via this compound.

Application 2: Synthesis of C-Geranylated Phenolic Intermediates

C-geranylated phenolic compounds are a class of molecules found in various natural products and are precursors for the synthesis of cyclic isoprenoids. The direct alkylation of phenols with this compound can lead to a mixture of C- and O-alkylated products. To achieve regioselective C-alkylation, methods such as Cu(I)-mediated Grignard coupling with protected phenols are employed. These intermediates are valuable for further synthetic elaborations in drug discovery.

Quantitative Data Summary

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Bromination | Geraniol, Phosphorus tribromide | This compound | 98% | |

| Coupling | (2-iodophenyl)-2-tetrahydropyranyl ether, n-BuLi, this compound | 2-Geranylphenyl-2-tetrahydropyranyl ether | 95% | |

| Deprotection | 2-Geranylphenyl-2-tetrahydropyranyl ether, PPTS | 2-Geranylphenol | 93% |

Experimental Protocol

Protocol 3: Synthesis of 2-Geranylphenol

-

In a two-necked round-bottom flask under an argon atmosphere, dissolve (2-iodophenyl)-2-tetrahydropyranyl ether in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise via syringe and stir for 30 minutes to form the aryllithium species.

-

Add a solution of this compound in THF to the mixture.

-

Allow the reaction to stir and slowly warm to -20 °C.

-

Quench the reaction by adding methanol (B129727) and allow it to warm to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected phenol (B47542) derivative.

-

For deprotection, dissolve the precursor in a suitable solvent and treat with pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Heat the mixture as required and monitor by TLC.

-

Upon completion, perform an aqueous workup, extract the product, dry the organic phase, and concentrate. Purify the final product, 2-geranylphenol, by column chromatography.

Visualization: Synthesis of 2-Geranylphenol

Caption: Synthesis of 2-Geranylphenol using this compound.

Application 3: Synthesis of Ketones via Allyl Zinc Reagents

This compound is a precursor for organometallic reagents, such as allyl zinc compounds. These reagents are potent nucleophiles that can react with electrophiles like acyl chlorides to form ketones. This reaction is a key step in more complex syntheses, for instance, in carbonyl-olefin metathesis for creating cyclic olefins.[2]

Quantitative Data Summary

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Reagent Formation | This compound, Activated Zinc, LiCl | Geranyl Zinc Reagent | In situ | [2] |

| Ketone Synthesis | Geranyl Zinc Reagent, Benzoyl chloride | 2,6-Dimethyl-1-phenyl-2-vinylhept-5-en-1-one | Not specified | [2] |

Experimental Protocol

Protocol 4: Preparation of an Aryl Ketone via a Geranyl Zinc Reagent [2]

-

Charge a flame-dried, three-necked flask with activated zinc powder and lithium chloride under an inert nitrogen atmosphere.

-

Add anhydrous THF to the flask.

-

Prepare a solution of this compound in anhydrous THF in a pressure-equalizing addition funnel.

-

Add the this compound solution dropwise to the vigorously stirring zinc suspension at 23 °C over 10 minutes.

-

Stir the resulting grey, heterogeneous mixture for 1.5 hours at 23 °C to form the allyl zinc reagent.

-

In a separate flame-dried flask, prepare a solution of benzoyl chloride in anhydrous THF.

-

Cool the benzoyl chloride solution to the desired temperature (e.g., -78 °C).

-

Transfer the supernatant of the prepared allyl zinc reagent to the benzoyl chloride solution via cannula.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with a saturated ammonium (B1175870) chloride (NH₄Cl) solution.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting ketone by column chromatography.

Visualization: Ketone Synthesis Workflow

Caption: Workflow for aryl ketone synthesis via a Geranyl Zinc reagent.

Application 4: Alkylation of Flavonoids for Biological Activity Modulation

This compound is used to introduce the geranyl group onto flavonoid scaffolds. This modification increases the lipophilicity of the flavonoid, potentially enhancing its interaction with biological membranes and protein targets. Synthesized isoprenoid dehydrosilybins have been shown to be potential modulators of P-glycoprotein activity, which is implicated in multidrug resistance in cancer.[3] Similarly, prenylated and geranylated derivatives of flavonoids like baicalein (B1667712) have been synthesized and evaluated for their anticancer effects.[3]

Experimental Protocol

Protocol 5: General Procedure for Geranylation of Flavonoids [3]

-

Dissolve the parent flavonoid (e.g., baicalein) in a suitable alkaline medium, such as a solution of potassium carbonate (K₂CO₃) in acetone (B3395972) or DMF.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, filter off any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting geranylated flavonoid derivatives by column chromatography.

Visualization: General Scheme for Flavonoid Geranylation

Caption: General reaction scheme for the alkylation of flavonoids with this compound.

References

The Role of Geranyl Bromide in the Synthesis of Insect Pheromones: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Geranyl bromide, a key building block in organic synthesis, is proving to be an invaluable precursor for the production of various insect pheromones. These semiochemicals are crucial for the development of environmentally benign and highly specific pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of select insect pheromones utilizing this compound, aimed at researchers, scientists, and professionals in drug development and agrochemistry.

Insect pheromones, the chemical signals used for communication between members of the same species, offer a targeted approach to pest control by disrupting mating patterns or luring insects into traps. The synthesis of these often complex molecules in a laboratory setting is essential for their large-scale production and application in agriculture. This compound, a commercially available monoterpenoid bromide, serves as a versatile starting material for the construction of the carbon skeletons of many insect pheromones, particularly those of scale insects.

Application in the Synthesis of San Jose Scale Pheromone Components

The San Jose scale (Quadraspidiotus perniciosus) is a significant pest of fruit and nut trees. Its sex pheromone is a multi-component blend, with key constituents being propionate (B1217596) esters. The synthesis of one of these components, 7-methyl-3-methylene-7-octenyl propanoate, can be achieved through a synthetic route where a this compound-like precursor is a key intermediate.

A crucial step in the synthesis of this pheromone component is the conversion of a terminal bromide to the corresponding propionate ester. This is typically achieved through nucleophilic substitution with a propionate salt.

Experimental Protocol: Synthesis of 7-methyl-3-methylene-7-octenyl propanoate from its Bromide Precursor

This protocol is adapted from methodologies used for the synthesis of alkyl esters from their corresponding bromides.

Materials:

-

7-methyl-3-methylene-7-octenyl bromide

-

Sodium propionate

-

N,N-Dimethylacetamide (DMAc)

-

Diethyl ether

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Under a nitrogen atmosphere, a mixture of 7-methyl-3-methylene-7-octenyl bromide (3.70 g, assuming 88% purity), sodium propionate (2.50 g), and 30 ml of N,N-dimethylacetamide is stirred at 92°C for 2.5 hours.[1]

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is poured into water and extracted with diethyl ether.

-

The combined diethyl ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the crude product.

-

The crude product is a mixture containing 7-methyl-3-methylene-7-octenyl propanoate. Further purification by column chromatography or distillation is required to isolate the pure pheromone component.

| Reactant/Product | Molecular Formula | Amount/Volume | Molar Equivalent | Yield | Purity |

| 7-methyl-3-methylene-7-octenyl bromide (88% GC) | C10H17Br | 3.70 g | 1 | - | 88% |

| Sodium propionate | C3H5NaO2 | 2.50 g | ~1.5 | - | - |

| 7-methyl-3-methylene-7-octenyl propanoate | C13H22O2 | - | - | 70% | 65% GC |

Table 1: Quantitative data for the synthesis of 7-methyl-3-methylene-7-octenyl propanoate.

Logical Workflow for Pheromone Synthesis from this compound